molecular formula C10H10O2 B13725271 2-Hydroxy-4-(prop-2-en-1-yl)benzaldehyde CAS No. 6948-35-2

2-Hydroxy-4-(prop-2-en-1-yl)benzaldehyde

Cat. No.: B13725271
CAS No.: 6948-35-2
M. Wt: 162.18 g/mol
InChI Key: BPTHHQRFXFVCMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-4-(prop-2-en-1-yl)benzaldehyde is an aromatic aldehyde featuring a hydroxyl group at the 2-position and a propenyl (allyl) substituent at the 4-position of the benzaldehyde core. Its molecular formula is C₁₀H₈O₂, with a molecular weight of 160.17 g/mol. The propenyl group introduces unsaturation, enabling conjugation with the aromatic ring, which influences electronic properties and reactivity.

Properties

CAS No.

6948-35-2

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

2-hydroxy-4-prop-2-enylbenzaldehyde

InChI

InChI=1S/C10H10O2/c1-2-3-8-4-5-9(7-11)10(12)6-8/h2,4-7,12H,1,3H2

InChI Key

BPTHHQRFXFVCMG-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC(=C(C=C1)C=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-(prop-2-en-1-yl)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 2-hydroxybenzaldehyde with an allyl halide in the presence of a base, such as potassium carbonate, under reflux conditions. This reaction results in the formation of the desired product through nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-(prop-2-en-1-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like acyl chlorides or alkyl halides are used in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: 2-Hydroxy-4-(prop-2-en-1-yl)benzoic acid.

    Reduction: 2-Hydroxy-4-(prop-2-en-1-yl)benzyl alcohol.

    Substitution: Various esters or ethers depending on the substituent introduced.

Scientific Research Applications

2-Hydroxy-4-(prop-2-en-1-yl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-(prop-2-en-1-yl)benzaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects.

Comparison with Similar Compounds

2-Hydroxy-4-(prop-2-ynyloxy)benzaldehyde

  • Molecular Formula : C₁₀H₈O₃
  • Key Differences : The propargyloxy (O-linked triple bond) substituent replaces the propenyl group. This structural variation significantly alters reactivity, as the triple bond enables click chemistry applications (e.g., Huisgen cycloaddition).
  • Structural Data : Crystallizes in a triclinic system (space group P1) with unit cell parameters a = 7.0835 Å, b = 10.4059 Å, c = 12.8461 Å, and angles α = 73.91°, β = 89.76°, γ = 73.44° .
  • Reactivity : The propargyloxy group enhances electrophilicity at the aldehyde, making it more reactive toward nucleophiles compared to the propenyl analogue .

2-Hydroxy-4-(hydroxymethyl)benzaldehyde

  • Molecular Formula : C₈H₈O₃
  • Key Differences: A hydroxymethyl (-CH₂OH) group replaces the propenyl substituent.
  • Physicochemical Properties: Molecular weight = 152.15 g/mol.
  • Applications : Used as a precursor for synthesizing polymers or metal coordination complexes due to its bifunctional (-OH and -CHO) groups .

2-Hydroxy-4-(pentan-3-yl)benzaldehyde

  • Molecular Formula : C₁₂H₁₆O₂
  • Key Differences: A branched pentyl chain replaces the propenyl group. The alkyl substituent increases lipophilicity, enhancing compatibility with nonpolar solvents.
  • Synthesis : Prepared via Negishi coupling between 3-bromopentane and 4-bromo-2-hydroxybenzaldehyde, followed by propargyl bromide alkylation .
  • Electronic Effects : The electron-donating alkyl group may deactivate the aromatic ring toward electrophilic substitution compared to the electron-withdrawing propenyl group .

4-Methoxy-3-[2-(prop-2-en-1-yl)phenoxymethyl]benzaldehyde

  • Molecular Formula : C₁₈H₁₆O₄
  • Key Differences: A methoxy group and a propenylphenoxymethyl substituent introduce steric hindrance and electronic modulation. The methoxy group donates electrons via resonance, activating the ring for electrophilic reactions.
  • Applications: Potential use in pharmaceutical intermediates or materials science due to its complex substitution pattern .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Substituent Key Properties/Applications Reference
2-Hydroxy-4-(prop-2-en-1-yl)benzaldehyde C₁₀H₈O₂ Propenyl Conjugated system, polymer precursor -
2-Hydroxy-4-(prop-2-ynyloxy)benzaldehyde C₁₀H₈O₃ Propargyloxy Click chemistry, high reactivity
2-Hydroxy-4-(hydroxymethyl)benzaldehyde C₈H₈O₃ Hydroxymethyl High polarity, coordination chemistry
2-Hydroxy-4-(pentan-3-yl)benzaldehyde C₁₂H₁₆O₂ Branched alkyl Lipophilic, solvent compatibility
4-Methoxy-3-[2-(prop-2-en-1-yl)phenoxymethyl]benzaldehyde C₁₈H₁₆O₄ Methoxy + propenylphenoxymethyl Steric hindrance, drug design

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.